
Natrium-4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol . This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to cytotoxic effects.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that the compound may induce cell death in these cells.
Action Environment
The compound’s sodium salt form suggests that it may be stable under normal storage conditions .
Biochemische Analyse
Biochemical Properties
It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate may interact with these enzymes, potentially influencing their activity.
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can form Schiff bases through the addition of an amine to a carbonyl group, leading to the formation of a carbinolamine intermediate and the sequential elimination of a water molecule . This suggests that Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound has good thermal stability, with decomposition temperatures ranging from 212 to 259 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain a fine powder .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
1,2,3-Triazoles: A class of compounds with diverse biological activities.
The uniqueness of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate lies in its cyclohexane carboxylate group, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol](/img/structure/B2409762.png)
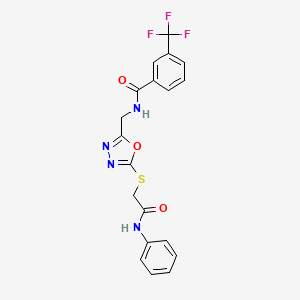
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)
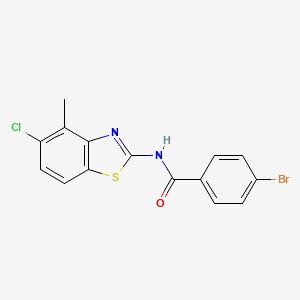
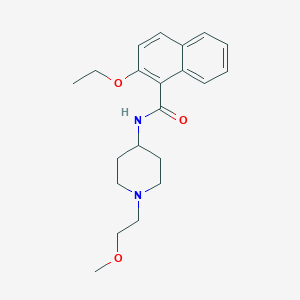
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)
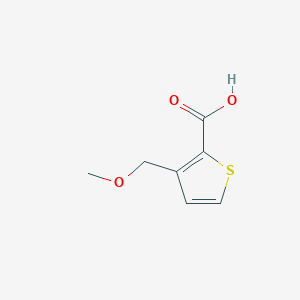
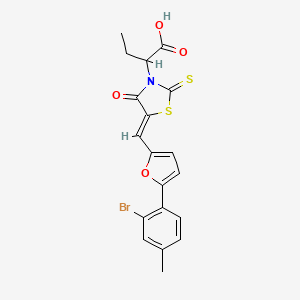
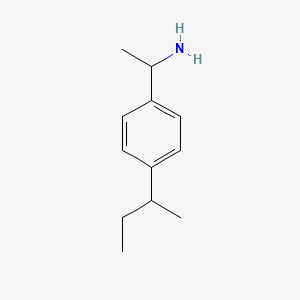
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
